molecular formula C17H18ClNO4 B5599715 N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide CAS No. 346664-01-5

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B5599715
CAS RN: 346664-01-5
M. Wt: 335.8 g/mol
InChI Key: BQGZNAXUHAXIEH-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide is a chemical compound of interest in various scientific studies due to its unique structure and potential for diverse applications. The compound's synthesis, molecular structure, and properties have been explored to understand its chemical behavior and potential utility in different fields.

Synthesis Analysis

The synthesis of related acetamide compounds often involves converting aromatic acids into esters, hydrazides, and subsequently into the target compounds through reactions with appropriate bromoacetamide derivatives in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH). The structural confirmation is typically achieved through spectral data such as 1^{1}H-NMR, IR, and mass spectrometry (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide and related compounds has been elucidated using various techniques like X-ray crystallography, which provides insights into the conformation, bond lengths, and angles. Hydrogen bonding patterns and molecular conformations play a significant role in the stabilization and physical properties of these compounds (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Chemical reactions involving acetamide compounds are diverse and include hydrolyzations, silylations, and interactions with various reagents to form different products. These reactions are influenced by the compound's functional groups, leading to the formation of heterocycles, derivatives, and other complex molecules with specific properties (Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of acetamide derivatives, including melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are determined by the molecular structure, intermolecular forces, and the presence of functional groups (Bąkowicz & Turowska-Tyrk, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group transformations, are key to understanding the behavior of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide in various chemical environments. Studies have shown these compounds to engage in diverse reactions, yielding a range of products with potential applications in synthesis, medicinal chemistry, and material science (Sakai et al., 2022).

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-21-12-6-4-11(5-7-12)8-17(20)19-14-10-15(22-2)13(18)9-16(14)23-3/h4-7,9-10H,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGZNAXUHAXIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192057
Record name N-(4-Chloro-2,5-dimethoxyphenyl)-4-methoxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide

CAS RN

346664-01-5
Record name N-(4-Chloro-2,5-dimethoxyphenyl)-4-methoxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346664-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-2,5-dimethoxyphenyl)-4-methoxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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